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Compound of Interest

Compound Name: BAY1217389

Cat. No.: B605921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Monopolar Spindle 1 (Mps1) kinase

inhibitor, BAY1217389, in combination therapies, with a focus on determining its therapeutic

window. Preclinical promise for synergistic anti-tumor activity, particularly in paclitaxel-resistant

models, was observed. However, clinical investigations revealed a narrow therapeutic window,

ultimately leading to the cessation of its development. This guide presents the available

preclinical and clinical data for BAY1217389, alongside a comparison with other Mps1

inhibitors and alternative combination strategies, to inform future research and development in

this therapeutic space.

Executive Summary
BAY1217389 is a selective inhibitor of Mps1 kinase, a key regulator of the spindle assembly

checkpoint (SAC).[1] Preclinical studies demonstrated that combining BAY1217389 with the

microtubule-stabilizing agent paclitaxel resulted in enhanced anti-tumor efficacy in various

cancer models, including those with acquired or intrinsic paclitaxel resistance.[2] This

synergistic effect was attributed to the abrogation of the SAC by BAY1217389, leading to

mitotic catastrophe in cancer cells arrested in mitosis by paclitaxel. Despite this preclinical

rationale, a Phase I clinical trial (NCT02366949) of BAY1217389 in combination with paclitaxel

was terminated due to considerable toxicity and a narrow therapeutic window.[3][4][5] This
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guide delves into the data that shaped the trajectory of BAY1217389 and provides a

comparative analysis with other therapeutic approaches.

Data Presentation
Preclinical Efficacy of BAY1217389 in Combination with
Paclitaxel
Preclinical studies in xenograft models of non-small cell lung cancer (NSCLC) demonstrated

the synergistic anti-tumor activity of BAY1217389 in combination with paclitaxel. While specific

quantitative data on tumor growth inhibition percentages are not readily available in the public

domain, descriptive accounts consistently report strongly improved efficacy over either agent

as monotherapy.[2]

Xenograft Model Treatment Group
Observed Anti-Tumor
Efficacy

NCI-H1299 (NSCLC) BAY1217389 + Paclitaxel

Significant tumor growth

inhibition compared to

monotherapy.[6]

LU387 (Patient-Derived

NSCLC)
BAY1217389 + Paclitaxel

Marked reduction in tumor

growth versus single-agent

treatment.[6]

Clinical Trial Data: BAY1217389 in Combination with
Paclitaxel (NCT02366949)
The Phase I clinical trial provided critical insights into the therapeutic window of the

BAY1217389-paclitaxel combination in patients with advanced solid tumors.

Toxicity and Dose-Limiting Toxicities (DLTs):
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Parameter Value Reference

Maximum Tolerated Dose

(MTD) of BAY1217389

64 mg twice daily (with

paclitaxel)
[3][4]

Primary Dose-Limiting

Toxicities (DLTs)

Hematologic toxicities (55.6%

of DLTs)
[3][4]

Most Common Grade ≥3

Adverse Events

Neutropenia, Anemia,

Thrombocytopenia, Fatigue
[7]

Other Common Toxicities
Nausea (45.3%), Fatigue

(41.3%), Diarrhea (40.0%)
[3][4][5]

Efficacy:

Parameter Value Reference

Overall Confirmed Responses 31.6% of evaluable patients [3][4][5]

Comparative Analysis of Mps1 Inhibitors and Alternative
Combination Therapies
A direct quantitative comparison of the therapeutic window is challenging due to the limited

availability of published data for other Mps1 inhibitors in combination therapies. However, a

qualitative comparison based on available information is presented below.
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Compound/Combin
ation

Mechanism of
Action

Key Clinical
Findings

Therapeutic
Window

BAY1217389 +

Paclitaxel

Mps1 inhibitor +

Microtubule stabilizer

Preclinical synergy,

but significant toxicity

in Phase I.

Development halted.

Narrow/Non-

existent[3][4][5]

BAY 1161909 Mps1 inhibitor

Entered Phase I

clinical trials in

combination with

paclitaxel.[8] Limited

publicly available data

on therapeutic

window.

Undetermined from

available data

Vosaroxin +

Cytarabine

Topoisomerase II

inhibitor + DNA

synthesis inhibitor

Showed efficacy in

relapsed/refractory

AML, but with

treatment-related

morbidity and

mortality.[9][10][11]

Narrow, requires

careful patient

selection[9]

Tivantinib +

Erlotinib/Gemcitabine

c-MET inhibitor +

EGFR inhibitor/DNA

synthesis inhibitor

Combination with

erlotinib did not

improve overall

survival in NSCLC.

[12] Combination with

gemcitabine showed

modest activity with

significant

hematologic toxicity.

[13]

Limited efficacy and

notable toxicity[12][13]

Experimental Protocols
Preclinical Xenograft Studies of BAY1217389 and
Paclitaxel Combination
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Objective: To evaluate the in vivo anti-tumor efficacy of BAY1217389 in combination with

paclitaxel in human non-small cell lung cancer (NSCLC) xenograft models.

Animal Models:

Female athymic nude mice.

Cell Lines and Tumor Models:

NCI-H1299: Human NSCLC cell line, implanted subcutaneously.

LU387: Patient-derived NSCLC tumor fragments, transplanted subcutaneously.

Treatment Regimen:

Tumor Implantation: NCI-H1299 cells or LU387 tumor fragments were implanted on day 0.

Treatment Initiation: Treatment commenced when tumors reached a size of approximately 30

mm² (NCI-H1299) or 40 mm² (LU387).[6]

BAY1217389 Administration: Administered orally (p.o.) at a dose of 3 mg/kg twice daily

(2QD) for 2 consecutive days, followed by 5 days off (2 on/5 off schedule).[6]

Paclitaxel Administration: Administered intravenously (i.v.) at a dose of 20 mg/kg once daily,

once per week (1 on/6 off schedule).[6]

Combination Group: Received both BAY1217389 and paclitaxel according to their respective

dosing schedules.

Control Groups: Included vehicle control, BAY1217389 monotherapy, and paclitaxel

monotherapy.

Efficacy Assessment:

Tumor growth was monitored by caliper measurements two to three times weekly.

Animal body weight was monitored as an indicator of toxicity.
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Phase I Clinical Trial of BAY1217389 and Paclitaxel
(NCT02366949)
Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended

Phase II dose (RP2D) of oral BAY1217389 in combination with intravenous paclitaxel in

patients with advanced solid tumors.[3]

Study Design:

A Phase I, open-label, multicenter, dose-escalation study.

Patients were randomized to receive either BAY1217389 with paclitaxel or paclitaxel alone in

the first cycle to better attribute toxicities.[3]

Patient Population:

Patients with advanced, metastatic solid tumors for whom standard therapy was no longer

effective.

Treatment Regimen:

BAY1217389: Administered orally twice daily on a 2-days-on/5-days-off schedule.[3]

Paclitaxel: Administered intravenously weekly.[3]

Dose escalation of BAY1217389 proceeded in cohorts to determine the MTD.

Assessments:

Safety and tolerability were monitored through the recording of adverse events and dose-

limiting toxicities.

Pharmacokinetics of both drugs were evaluated.

Preliminary anti-tumor activity was assessed through imaging studies.
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Caption: Mechanism of synergistic action between BAY1217389 and Paclitaxel.
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Caption: Workflow of preclinical and clinical evaluation of BAY1217389.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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